

2-(4-Chlorophenoxy)pyridine IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

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Technical Monograph: 2-(4-Chlorophenoxy)pyridine

Structural Properties, Synthesis, and Pharmaceutical Utility

Introduction & Core Identity

2-(4-Chlorophenoxy)pyridine represents a privileged structural motif in medicinal chemistry and agrochemical development.^[1] Characterized by an ether linkage connecting a π -deficient pyridine ring (at the C2 position) to a π -rich, halogenated benzene ring, this scaffold serves as a critical pharmacophore.^[1]

Its utility stems from the biaryl ether bridge, which provides a flexible yet stable geometry capable of occupying hydrophobic pockets in enzymes such as p38 MAP Kinase and Cyclooxygenase-2 (COX-2).^[1] Unlike simple biaryls, the ether oxygen introduces a specific bond angle ($\sim 118^\circ$) and rotational freedom that enhances binding affinity in sterically demanding active sites.^[1]

Nomenclature & Identifiers

Identifier Type	Value	Notes
IUPAC Name	2-(4-chlorophenoxy)pyridine	Preferred Name
Common Synonyms	4-Chlorophenyl 2-pyridyl ether; 2-(p-Chlorophenoxy)pyridine	Used in patent literature
SMILES	<chem>Clc1ccc(Oc2cccn2)cc1</chem>	Useful for cheminformatics
Molecular Formula	C ₁₁ H ₈ ClNO	
Molecular Weight	205.64 g/mol	
Key Derivatives	CAS 51362-37-9 (3-COOH derivative) CAS 76893-45-3 (3-NO ₂ derivative)	Common commercially available forms

Chemical Architecture & Reactivity

The reactivity of **2-(4-chlorophenoxy)pyridine** is dominated by the electronic interplay between the two aromatic systems:

- **Pyridine Ring (Electron Deficient):** The nitrogen atom pulls electron density, making the C2 and C4 positions susceptible to nucleophilic attack. However, once the phenoxy group is installed, the ether oxygen acts as an electron donor (via resonance), modulating this deficiency.[\[1\]](#)
- **Phenoxy Ring (Electron Rich):** The 4-chloro substituent exerts an inductive electron-withdrawing effect (-I), while the ether oxygen donates electron density (+M).[\[1\]](#)
- **Ether Linkage Stability:** The C(sp²)-O-C(sp²) bond is robust against hydrolysis under physiological conditions, making it an ideal linker for oral drugs. It is, however, susceptible to oxidative metabolism (e.g., CYP450-mediated O-dealkylation).[\[1\]](#)

Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The most reliable and scalable method for synthesizing **2-(4-chlorophenoxy)pyridine** is Nucleophilic Aromatic Substitution (S_NAr).[\[1\]](#) This pathway leverages the electronegativity of

the pyridine nitrogen to facilitate the displacement of a leaving group at the 2-position.[1]

Mechanism of Action

The reaction proceeds via a Meisenheimer Complex intermediate. The 4-chlorophenoxide anion attacks the electron-deficient C2 position of the pyridine.[1] The negative charge is delocalized onto the pyridine nitrogen, stabilizing the transition state before the leaving group (halide) is expelled.[1]



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Figure 1: SNAr reaction pathway showing activation and product formation.[1]

Detailed Experimental Protocol

Objective: Synthesis of **2-(4-chlorophenoxy)pyridine** (or its 3-substituted derivatives) on a 10 mmol scale.

Reagents:

- Substrate: 2-Chloropyridine (1.14 g, 10 mmol) [Note: Use 2-chloro-3-nitropyridine for higher reactivity].
- Nucleophile: 4-Chlorophenol (1.28 g, 10 mmol).[1]
- Base: Potassium Carbonate (K_2CO_3), anhydrous (2.07 g, 15 mmol).[1]
- Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – 20 mL.[1]

Step-by-Step Procedure:

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

- Deprotonation: Add 4-chlorophenol and K_2CO_3 to the DMF. Stir at room temperature for 30 minutes. Why? This generates the potassium 4-chlorophenoxide, a stronger nucleophile than the neutral phenol.[1]
- Addition: Add 2-chloropyridine dropwise via syringe.
- Reaction: Heat the mixture to 90–110°C for 4–6 hours.
 - Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot will disappear.
- Workup:
 - Cool to room temperature.[1][2]
 - Pour the reaction mixture into 100 mL of ice-cold water (precipitates the product).
 - Extract with Ethyl Acetate (3 x 30 mL).[1]
 - Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.[1]
 - Dry over anhydrous Na_2SO_4 and concentrate in vacuo.[1][3]
- Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Characterization & Data Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

Technique	Expected Signal / Value	Structural Assignment
^1H NMR (CDCl_3)	δ 8.20 (dd, 1H)	Pyridine C6-H (Deshielded by N)
δ 7.35 (d, 2H)	Phenoxy C3/C5-H (Ortho to Cl)	
δ 7.10 (d, 2H)	Phenoxy C2/C6-H (Ortho to Ether)	
δ 6.90–7.00 (m, 2H)	Pyridine C3-H / C5-H	
^{13}C NMR	~163 ppm	Pyridine C2 (Ipsso to Oxygen)
~129 ppm	Phenoxy C-Cl	
Mass Spec (ESI)	m/z 206/208 $[\text{M}+\text{H}]^+$	Characteristic 3:1 Chlorine isotope pattern

Pharmaceutical Applications

The **2-(4-chlorophenoxy)pyridine** moiety is not merely a passive linker; it is a bioactive scaffold used to optimize Lipophilic Ligand Efficiency (LLE).[1]

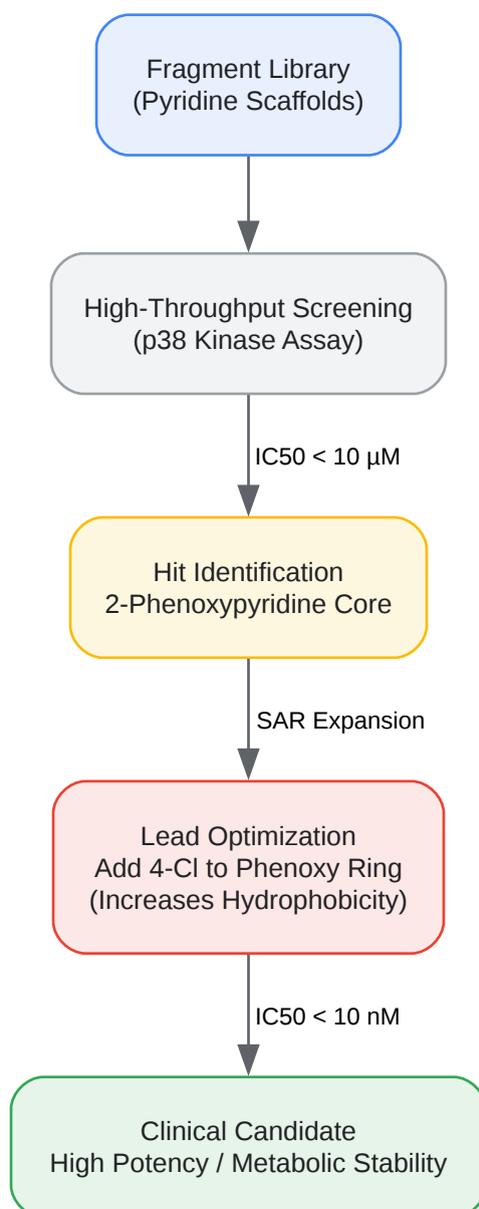
Case Study: p38 MAP Kinase Inhibitors

Research indicates that substituting the 2-position of pyridine with a 4-chlorophenoxy group significantly enhances potency against p38 α MAP Kinase, a key target for anti-inflammatory drugs.[1]

- Mechanism: The chlorophenoxy group occupies a hydrophobic pocket adjacent to the ATP-binding site.[1]
- SAR Insight: The chlorine atom provides a specific halogen bond or hydrophobic interaction that unsubstituted phenoxy groups lack.

Drug Discovery Workflow

The following diagram illustrates where this scaffold fits into a typical hit-to-lead campaign.



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Figure 2: Integration of the **2-(4-chlorophenoxy)pyridine** scaffold in kinase inhibitor development.

Safety & Handling

- Hazards: The compound and its precursors (2-chloropyridine, 4-chlorophenol) are Irritants (Skin/Eye) and potentially Toxic if swallowed.[1]
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

- Disposal: Halogenated organic waste streams.

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